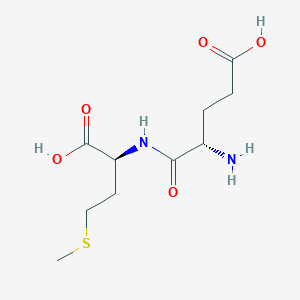![molecular formula C9H3ClF6N2O3 B1624527 N-[4-Chloro-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide CAS No. 167415-21-6](/img/structure/B1624527.png)
N-[4-Chloro-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide
Overview
Description
Trifluoromethylpyridines (TFMP) and its derivatives are widely used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
Synthesis Analysis
The synthesis of similar compounds often involves the use of intermediates such as 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), which can be obtained in good yield via a simple one-step reaction .Molecular Structure Analysis
The molecular structure of similar compounds often includes a trifluoromethyl group, which is thought to contribute to their unique physicochemical properties .Chemical Reactions Analysis
The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .Physical And Chemical Properties Analysis
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety are thought to contribute to the biological activities of TFMP derivatives .Scientific Research Applications
Synthetic Chemistry Applications
Compounds with structures similar to N-[4-Chloro-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide exhibit unique reactivities that are beneficial in synthetic chemistry, particularly in the synthesis of complex molecules. For instance, the photochemistry of flutamide, a compound with a somewhat similar functional group composition, has been studied in various media, highlighting the influence of external magnetic fields on product yields, which suggests the potential of such compounds in photoreactions (Udagawa et al., 2011). Furthermore, the electrochemical properties of flutamide were investigated to propose alternative analytical methods for its quantification in pharmaceutical forms, demonstrating the electrochemical reducibility due to the nitroaromatic moiety, which could be relevant for compounds with similar groups (Álvarez-Lueje et al., 1998).
Material Science Applications
In material science, the synthesis and characterization of novel polyimides derived from fluorinated aromatic diamines show the development of materials with excellent thermal stability and mechanical properties. The study by Yin et al. (2005) on fluorine-containing polyimides could imply the utility of N-[4-Chloro-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide in the creation of materials with specific desired properties, such as high thermal stability and mechanical strength (Yin et al., 2005).
Pharmaceutical Studies
The investigation into the metabolism of flutamide, which shares a structural motif with the compound of interest, reveals the detection of novel metabolites in human liver microsomes and urine, suggesting the importance of such compounds in understanding drug metabolism and the identification of potential metabolites that could impact drug safety and efficacy (Goda et al., 2006). These studies also underscore the importance of fluorinated compounds in developing pharmaceuticals with enhanced properties.
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[4-chloro-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF6N2O3/c10-4-2-6(18(20)21)5(1-3(4)8(11,12)13)17-7(19)9(14,15)16/h1-2H,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUKMKSJPNUVPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1NC(=O)C(F)(F)F)[N+](=O)[O-])Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439781 | |
| Record name | EA-0728 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-Chloro-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide | |
CAS RN |
167415-21-6 | |
| Record name | EA-0728 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (2E)-chloro[(2,4-dichlorophenyl)hydrazono]acetate](/img/structure/B1624444.png)
![[(3,4,5-Trimethoxyphenoxy)methyl]oxirane](/img/structure/B1624445.png)











